molecular formula C15H13NO3 B11483876 4-cyclopropyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-cyclopropyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11483876
M. Wt: 255.27 g/mol
InChI Key: GGSUMTXMWIAWDA-UHFFFAOYSA-N
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Description

4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound belonging to the pyranoquinoline family. This compound is characterized by its unique structural motif, which includes a cyclopropyl group and a pyranoquinoline core. Pyranoquinolines are known for their diverse biological activities and are found in various natural products with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyranoquinolines, including 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE, typically involves acid-catalyzed tandem reactions. One common method involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of starting materials and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as Yb(OTf)3 .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyranoquinoline core.

Scientific Research Applications

4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure and biological activity make it a valuable compound for studying:

Mechanism of Action

The mechanism of action of 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with various molecular targets and pathways. For instance, it can inhibit calcium signaling, TNF-α production, and nitric oxide production, which are crucial in inflammatory and immune responses . The compound’s ability to interfere with these pathways underlies its biological activities, including anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE include other pyranoquinolines and furoquinolines. Examples are:

Uniqueness

What sets 4-CYCLOPROPYL-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE apart from similar compounds is its specific structural features, such as the cyclopropyl group and the pyranoquinoline core. These features contribute to its unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-cyclopropyl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C15H13NO3/c17-12-7-10(8-5-6-8)13-14(19-12)9-3-1-2-4-11(9)16-15(13)18/h1-4,8,10H,5-7H2,(H,16,18)

InChI Key

GGSUMTXMWIAWDA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43

Origin of Product

United States

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